4-Mercaptophenylboronic acid
Overview
Description
4-Mercaptophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7BO2S and its molecular weight is 154 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Structural Analysis in Different pH Conditions
4-Mercaptophenylboronic Acid (4-MPBA) is significant in various fields due to its orientation and form changes based on the pH of the media. Surface-enhanced Raman spectroscopy (SERS) has been utilized to study these changes, revealing the influence of pH on the charge transfer processes and structural alterations of 4-MPBA. This understanding is crucial for its application in detection technologies (Su et al., 2017).
2. Preparation of Derivatives
The preparation of this compound derivatives has been achieved through a metallation/boration sequence from S-protected 4-bromothiophenols. This process is vital for the synthesis of the parent compound and its subsequent derivatization, indicating its versatility in chemical synthesis (Brikh & Morin, 1999).
3. Vibrational Spectroscopy Studies
Investigations into the molecular structure and spectroscopic parameters of 4-MPBA have been conducted using vibrational spectroscopy. These studies provide insights into the characteristic frequencies of 4-MPBA and its dimer forms, aiding in the development of functionalized derivatives (Parlak et al., 2015).
4. Phase Transfer Agent and Targeting Ligand
4-MPBA has been effectively used as a hydrophilic ligand for the phase transfer of gold nanoparticles from non-hydrolytic systems into aqueous solutions. Its ability to bind to glycan on pathogen membranes through cis-diol configuration highlights its potential in molecular recognition and phase transfer applications (Karaagac et al., 2020).
5. Colorimetric Sensor for Sialic Acid Detection
4-MPBA functionalized gold nanoparticles have been developed for colorimetric detection of sialic acid. This sensor displays a color change upon binding with sialic acid, demonstrating its application in rapid and accurate detection in clinical settings (Sankoh et al., 2016).
6. Self-Assembled Monolayers (SAMs) on Gold
The formation and properties of SAMs derived from 4-MPBA on gold have been studied. This research provides insights into the molecular composition, orientation, and packing density of MPBA moieties in SAMs, crucial for carbohydrate-sensing applications (Barriet et al., 2007).
7. Electrochemical Biosensors for Dopamine Detection
4-MPBA has been employed in the construction of electrochemical biosensors for the sensitive detection of dopamine. This approach utilizes the boronic acid of MBA for molecular recognition, demonstrating its application in clinical diagnostics and research methods (Fu et al., 2021).
8. Enrichment of Glycopeptides
4-MPBA-functionalized gold nanoparticles have shown potential in the selective enrichment of glycopeptides, crucial for glycoproteomics analysis. This application benefits from the boronic acid group's ability to form reversible covalent bonds with glycopeptides (Yao et al., 2009).
9. SERS Nanosensor for Glucose Detection
A "turn on" SERS nanosensor using 4-MPBA-decorated silver nanoparticles has been developed for glucose detection. This technology is particularly relevant for clinical glucose monitoring in urine samples (Sun et al., 2016).
10. Bacteria Detection Using SERS
3-Mercaptophenylboronic acid (a related compound) has been used for bacteria detection via SERS. This method's efficacy in labeling and detecting bacteria populations highlights the potential of mercaptophenylboronic acids in microbiological research and diagnostics (Hickey & He, 2020).
Mechanism of Action
- Role : The interaction with diols allows MPBA to form reversible complexes, which can be exploited for various applications, including sensing and chemical synthesis .
- Interaction with Targets : MPBA chemisorbs well to surfaces (e.g., silver nanoparticles) through its thiol group. It can subsequently bind to diols, enabling the detection of various biological structures via surface-enhanced Raman scattering (SERS) .
- Resulting Changes : Upon binding to diols, MPBA forms stable complexes. However, deboronation does not occur under typical conditions .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Future Directions
4-Mercaptophenylboronic acid has been used in the development of a SERS-based biosensor for a variety of biomedicine applications . It has also been used in the development of a rapid, ultrasensitive, and quantitative lateral flow immunoassay (LFA) strip for simultaneous detection of respiratory bacteria .
Biochemical Analysis
Biochemical Properties
4-Mercaptophenylboronic acid plays a significant role in biochemical reactions, particularly in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can functionalize Fe3O4-C-Au magnetic microspheres, which are used for the selective enrichment of glycoproteins and glycopeptides . The thiol group in this compound allows it to chemisorb well to silver nanoparticles, enabling the detection of various biological structures by surface-enhanced Raman scattering .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to detect glucose in physiological concentrations by converting to 4-mercaptophenol in the presence of hydrogen peroxide . This conversion can impact cellular metabolism and signaling pathways, particularly those involving glucose.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form self-assembled monolayers on gold surfaces, which are used in various biochemical applications . The thiol group in this compound allows it to bind to silver nanoparticles, facilitating the detection of biological structures . Additionally, it can be oxidized by hydrogen peroxide to form bis(4-hydroxyphenyl) disulfide and peroxoboric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under ambient conditions but can degrade in basic solutions, where the terminal B-C bonds are cleaved by hydroxide ions and strongly basic amine nucleophiles . This degradation can impact its long-term effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, in glucose detection applications, the optimized condition involves using specific concentrations of the compound to achieve accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as glucose oxidase, which converts it to 4-mercaptophenol in the presence of hydrogen peroxide . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving glucose metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, it can be immobilized on gold-silver core-shell assembled silica nanostructures for glucose detection . This immobilization affects its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its immobilization on gold-silver core-shell nanostructures can enhance its detection capabilities in specific cellular compartments .
Properties
IUPAC Name |
(4-sulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSUPMVIZXUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403236 | |
Record name | 4-Mercaptophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237429-33-3 | |
Record name | 4-Mercaptophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-MERCAPTOPHENYLBORONIC AICD | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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